DDUG diMS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DDUG dimethanesulfonate involves the reaction of specific precursor molecules under controlled conditions. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of DMSO, resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production of DDUG dimethanesulfonate typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
DDUG dimethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include modified versions of DDUG dimethanesulfonate with enhanced properties, such as increased solubility and bioavailability .
Scientific Research Applications
DDUG dimethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
DDUG dimethanesulfonate exerts its effects by selectively inhibiting Chk2, a kinase involved in DNA damage response. This inhibition prevents the phosphorylation of histone H1, thereby attenuating mitochondrial ATP synthesis. The molecular targets and pathways involved include the ATP-binding site of Chk2 and the downstream signaling pathways that regulate cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
NSC 109555 ditosylate: Another form of DDUG dimethanesulfonate with similar inhibitory properties.
Diindolylmethane (DIM): A compound with immune modulatory properties and potential therapeutic applications.
Uniqueness
DDUG dimethanesulfonate stands out due to its high selectivity and reversible inhibition of Chk2, making it a valuable tool in research and potential therapeutic applications. Its ability to inhibit histone H1 phosphorylation and attenuate mitochondrial ATP synthesis further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H32N10O7S2 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
1,3-bis[4-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid |
InChI |
InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4)/b26-11-,27-12-;; |
InChI Key |
HXDBGZUARNKHBV-QHFOEUPRSA-N |
Isomeric SMILES |
C/C(=N/N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N\N=C(N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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